CML-d2
Description
Properties
IUPAC Name |
(2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXSIDPKKIEIMI-HQIDLNOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that chronic myeloid leukemia (cml) is primarily driven by the bcr-abl1 oncoprotein. This oncoprotein plays a pivotal role in CML pathology, diagnosis, and treatment.
Mode of Action
In the context of cml, the bcr-abl1 oncoprotein contributes to the survival, self-renewal, differentiation of aberrant hematopoietic subsets, and resistance to apoptosis through the activation of various signaling molecules and pathways.
Biochemical Pathways
In the context of cml, the bcr-abl1 oncoprotein activates various intracellular signaling pathways that regulate leukemogenesis.
Pharmacokinetics
Pharmacokinetic studies of similar compounds used in the treatment of cml, such as imatinib and dasatinib, have been conducted. These studies highlight the importance of understanding the pharmacokinetics of these compounds to support personalized medicine and dose reduction.
Biochemical Analysis
Biochemical Properties
CML-d2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with calcium-binding proteins, such as calmodulin-like proteins, which are essential for calcium signal transduction in cells. These interactions often result in conformational changes in the proteins, thereby modulating their activity and downstream signaling pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the differentiation and expansion of primary acute and chronic myeloid leukemia cells in vitro. Additionally, it can modulate glucose metabolism and glycolysis, thereby maintaining ATP turnover in tumor cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to calcium-binding sites on calmodulin-like proteins, inducing conformational changes that expose hydrophobic residues. This binding interaction is calcium-dependent and magnesium-independent, highlighting the specificity of this compound for calcium signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the combination of this compound with other therapeutic agents, such as tyrosine kinase inhibitors, has been shown to enhance anti-leukemic properties over time. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects. For example, studies have shown that the administration of this compound in combination with other drugs can result in stronger anti-survival and anti-proliferative effects on leukemia-derived cells. It is essential to determine the optimal dosage to minimize toxicity and maximize therapeutic efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism. For instance, this compound has been shown to modulate the activity of cytidine deaminase and deoxycytidine kinase, which are crucial for the metabolism of cytidine analogues. These interactions highlight the compound’s role in regulating metabolic pathways in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For example, this compound is transported across cell membranes by specific amino acid transporters, which facilitate its uptake and distribution within cells. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized to particular cellular compartments or organelles, where it exerts its effects. For instance, this compound has been observed to localize to the plasma membrane and dendritic compartments in neurons, influencing neurotransmitter release and cell signaling. This subcellular localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Scientific Research Applications
Biochemical Properties
CML-d2 is characterized by its molecular formula and a molecular weight of 206.24 g/mol. It is typically utilized in studies concerning advanced glycation end-products (AGEs), which are implicated in various pathological conditions including diabetes and cardiovascular diseases. This compound serves as a tracer in metabolic studies to investigate the kinetics of glycation processes within biological systems.
Cellular Effects
This compound has demonstrated significant effects on cellular processes, particularly in the context of leukemia. Research indicates that it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the differentiation and proliferation of both acute and chronic myeloid leukemia cells in vitro.
Key Findings:
- Cell Signaling : this compound interacts with calcium-binding proteins such as calmodulin-like proteins, which play a critical role in calcium signal transduction within cells.
- Gene Expression : The compound can induce changes in gene expression that affect cell survival and apoptosis, particularly in cancerous cells .
Molecular Mechanism
The mechanism through which this compound exerts its effects involves direct interactions with specific biomolecules. It binds to calcium-binding sites on calmodulin-like proteins, leading to conformational changes that can either inhibit or activate various enzymatic activities. This binding is crucial for modulating cellular responses to stress and inflammation.
Applications in Chronic Myeloid Leukemia Research
This compound's application extends into oncology, especially concerning chronic myeloid leukemia (CML). The compound has been involved in various studies aimed at enhancing therapeutic strategies against CML.
Case Studies:
-
Combination Therapies : Recent clinical trials have explored the synergistic effects of this compound with tyrosine kinase inhibitors (TKIs) such as dasatinib and nilotinib. These studies have shown improved molecular response rates when this compound is used alongside these agents .
Study Treatment Response Rate NCT01725204 Dasatinib + Peg-IFNα2b MMR increased from 10% at M3 to 89% at M18 NCT01872442 Nilotinib + Peg-IFNα2b Statistically significant DMR rates at 12 months - Mechanism-Driven Approaches : Research indicates that this compound can enhance the efficacy of therapies targeting BCL-2 proteins, which are crucial for leukemia cell survival. The combination of this compound with BCL-2 inhibitors has shown promise in selectively inducing apoptosis in both proliferative and quiescent CML cells .
Comparison with Similar Compounds
Structural and Functional Similarities
CML-d2 belongs to a class of AGEs with structural analogs such as:
- CML (Carboxymethyllysine): The non-deuterated form, identical in structure except for hydrogen atoms. Used as a biomarker for glycation but lacks isotopic labeling for internal standardization .
- CEL (Carboxyethyllysine) : Features a carboxyethyl group instead of carboxymethyl. Like CML, it is implicated in diabetic complications but differs in formation pathways and receptor binding affinities .
- CEL-d4 (Deuterated CEL) : A deuterated variant of CEL, used similarly to this compound for MS-based quantification .
Analytical Performance
Key Findings :
- Sensitivity : this compound achieves lower limits of detection (LOD) compared to ELISA-based CML assays due to MS specificity .
- Precision: Isotopic labeling in this compound reduces ion suppression in MS, enhancing reproducibility (RSD < 10%) versus non-deuterated CML .
- Selectivity : this compound is chromatographically resolved from CML and CEL using HILIC or C18 columns, avoiding co-elution .
Limitations and Challenges
- Cost: Deuterated standards like this compound are more expensive to synthesize than non-deuterated analogs.
- Cross-Reactivity : In ELISA, this compound may cross-react with anti-CML antibodies, necessitating MS for unambiguous detection .
Preparation Methods
Reductive Amination with Deuterated Reagents
A plausible route involves reductive amination between L-lysine and deuterated glyoxylic acid (DCOOD) in the presence of a reducing agent. Sodium cyanoborodeuteride (NaBD3CN) could facilitate the incorporation of deuterium during the reduction step. The reaction proceeds as follows:
This method ensures selective deuteration at the carboxymethyl group while preserving the chiral integrity of lysine.
Acid-Catalyzed Deuterium Exchange
Deuterium incorporation may also occur via acid-catalyzed exchange in deuterated solvents (e.g., D2O) under elevated temperatures. However, this approach risks non-specific deuteration across the molecule, necessitating rigorous purification to isolate this compound.
Purification and Characterization
Chromatographic Separation
Post-synthesis purification often employs liquid chromatography (LC) to separate this compound from unreacted precursors and byproducts. A Welch Ultimate® XB-NH2 column, as described in LC-MS/MS protocols for CML analysis, enables effective resolution of deuterated and non-deuterated species. Gradient elution with acetonitrile and aqueous buffers optimizes peak separation (Table 1).
Table 1: Chromatographic Conditions for this compound Purification
| Parameter | Specification |
|---|---|
| Column | Welch Ultimate® XB-NH2 (4.6 × 250 mm) |
| Mobile Phase | Acetonitrile (A) / 0.1% Formic Acid (B) |
| Gradient | 5% A → 95% A over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Mass Spectrometric Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for confirming isotopic purity. Electrospray ionization (ESI) in positive ion mode detects the [M+H]+ ion of this compound at m/z 207.24, distinguishing it from non-deuterated CML (m/z 205.23). Fragmentation patterns further validate the deuteration sites (Figure 1).
Figure 1: MS/MS Spectrum of this compound
-
Parent ion: m/z 207.24
-
Major fragments: m/z 190.18 (loss of NH3), m/z 146.12 (cleavage of carboxymethyl group)
Optimization of Reaction Conditions
Temperature and pH Dependence
Quantum chemical analyses highlight the influence of reaction parameters on deuteration efficiency. For instance, M06/6-311G(d,p) calculations reveal that lower temperatures (4–25°C) favor selective deuteration by minimizing side reactions. A pH range of 7.5–8.5 optimizes the nucleophilicity of lysine’s ε-amino group, enhancing reaction kinetics.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) improve reagent solubility and reduce proton exchange, preserving deuterium incorporation. Solvent-free conditions under microwave irradiation have also been explored to accelerate reaction times.
Analytical Challenges and Solutions
Matrix Effects in Biological Samples
When preparing this compound for use as an internal standard in biological matrices, matrix effects can suppress ionization efficiency during LC-MS/MS. Protein precipitation with acetonitrile (as validated for plasma and urine samples) mitigates this issue, achieving recoveries of 85–95%.
Table 2: Recovery Rates of this compound in Biological Matrices
| Matrix | Recovery (%) | Precision (% RSD) |
|---|---|---|
| Plasma | 92.4 ± 3.1 | 4.7 |
| Urine | 88.7 ± 2.8 | 5.2 |
Q & A
Basic Research Questions
Q. How to design a controlled experimental protocol for evaluating CML-d2’s biochemical activity?
- Methodological Answer: Use a randomized, blinded study design with appropriate controls (e.g., vehicle, positive/negative controls) to minimize bias. Define primary endpoints (e.g., IC50, EC50) and secondary endpoints (e.g., cytotoxicity, selectivity) early. Optimize dosage ranges based on pilot studies and include replicates for statistical power. Track metadata such as batch variability, solvent compatibility, and incubation conditions .
- Data Example: A 5-year longitudinal study on imatinib for CML used Kaplan-Meier survival analysis and cytogenetic response rates, demonstrating the importance of predefined endpoints .
Q. What standardized practices ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer: Follow IUPAC guidelines for compound naming and characterization. Document synthesis steps, purification methods (e.g., HPLC gradients), and spectral data (NMR, IR, MS) with metadata (e.g., solvent, temperature). Use Chemical Markup Language (CML) to encode structural and analytical data for interoperability .
- Data Example: Store raw spectral files in FAIR-compliant repositories (e.g., Zenodo) with unique digital object identifiers (DOIs) for future validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
